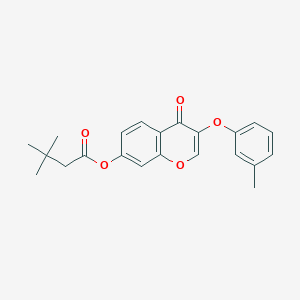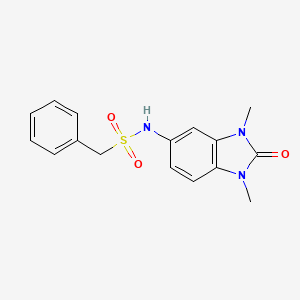
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate, also known as KF-1B, is a synthetic compound that belongs to the class of flavonoids. This compound has been extensively studied for its potential use in scientific research applications due to its unique chemical structure and potential biological activity.
作用機序
The mechanism of action of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in cancer cell survival and growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has also been shown to have other biochemical and physiological effects. Studies have demonstrated that 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has anti-inflammatory properties and can inhibit the production of several pro-inflammatory cytokines. Additionally, 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to have antioxidant activity and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the major advantages of using 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in laboratory experiments is its high potency and specificity. 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been shown to have potent activity against cancer cells at relatively low concentrations, which makes it a valuable tool for studying cancer biology. However, one limitation of using 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in laboratory experiments is its relatively complex chemical structure, which can make it difficult to synthesize and purify.
将来の方向性
There are several future directions for research on 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate. One area of interest is in the development of novel cancer therapies that are based on 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate or related compounds. Another area of research is in the study of the molecular mechanisms underlying 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate's anti-cancer activity. Additionally, future studies could investigate the potential use of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate in other disease contexts, such as inflammation and oxidative stress.
合成法
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate can be synthesized through a multi-step chemical process that involves the reaction of 3-(3-methylphenoxy)benzaldehyde with 4-hydroxycoumarin in the presence of a base catalyst. The resulting intermediate is then reacted with 3,3-dimethylbutyryl chloride to yield the final product.
科学的研究の応用
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has been investigated for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 3,3-dimethylbutanoate has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
[3-(3-methylphenoxy)-4-oxochromen-7-yl] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14-6-5-7-15(10-14)26-19-13-25-18-11-16(8-9-17(18)21(19)24)27-20(23)12-22(2,3)4/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCCBKYSGAYOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)
![2-{[(4-methoxybenzyl)(2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5148963.png)
![7-benzoyl-3-phenyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5148969.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)
![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)

![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5149035.png)
![N-benzyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5149037.png)
